

What are the physicochemical properties of methyl octanoate?

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Compound of Interest

Compound Name: Methyl Octanoate

Cat. No.: B045779

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An In-depth Technical Guide to the Physicochemical Properties of **Methyl Octanoate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl octanoate (CAS No. 111-11-5), also known as methyl caprylate, is the methyl ester of octanoic acid.^[1] It is a fatty acid methyl ester (FAME) that presents as a colorless to pale yellow, oily liquid at room temperature.^{[1][2]} With a characteristic fruity and wine-like aroma, it finds extensive use in the flavor and fragrance industries.^{[3][4]} Beyond its sensory characteristics, **methyl octanoate** serves as a versatile chemical intermediate in organic synthesis, a solvent, and a component in cosmetic formulations due to its emollient properties.^{[4][5][6]} Its role has also been explored in the pharmaceutical industry for drug formulation and as a potential component in biodiesel.^{[5][7]} This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and logical workflows relevant to its synthesis and characterization.

Physicochemical Data

The fundamental physicochemical properties of **methyl octanoate** are summarized below. These values are critical for its application in chemical synthesis, formulation, and quality control.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₈ O ₂	[1][2][5][8]
Molecular Weight	158.24 g/mol	[5]
Appearance	Colorless to pale yellow, clear oily liquid	[1][2][5][8]
Odor	Sweet, fruity, wine-like, orange-like	[3][4][8]
Density	0.877 g/mL at 25 °C (lit.) 0.877 g/cm ³ at 20 °C 0.878 g/mL	[9]
Boiling Point	193-195 °C at 760 mmHg (lit.) 79 °C at 12 mmHg	[2][9][10]
Melting Point	-40 °C	[2][10]
Flash Point	73 °C / 163.4 °F (closed cup) 82 °C / 179.6 °F (closed cup)	[8][11]
Refractive Index	n ₂₀ /D 1.417 - 1.418 (lit.)	[2][5]
Vapor Pressure	1.33 hPa at 34.2 °C 0.523 mmHg at 25.00 °C (est.)	[2][10]
Vapor Density	5.4 - 5.46 (Air = 1)	[8][10]
Solubility	Insoluble in water.[1][2][10] Soluble in organic solvents like alcohol, ethanol, and ether.[1] [2][7]	
logP (o/w)	3.333 (est.)	[10]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are standard protocols for key analytical procedures.

Determination of Purity by Gas Chromatography (GC)

This method is used to assess the purity of **methyl octanoate** and to quantify any impurities.

- Principle: Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase (in the column) and a mobile phase (a carrier gas). The time it takes for a component to pass through the column (retention time) is characteristic of that compound.
- Instrumentation:
 - Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
 - Capillary Column: A non-polar or mid-polar column such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent, 30 m length, 0.25 mm internal diameter, 0.25 μm film thickness.
 - Carrier Gas: Helium or Nitrogen, high purity grade.
- Method:
 - Sample Preparation: Prepare a dilute solution of **methyl octanoate** (e.g., 1 μL in 1 mL) in a high-purity solvent like hexane or ethyl acetate.
 - Injection: Inject 1 μL of the prepared sample into the GC inlet.
 - GC Conditions:
 - Inlet Temperature: 250 $^{\circ}\text{C}$
 - Detector Temperature (FID): 280 $^{\circ}\text{C}$
 - Oven Temperature Program: Start at 100 $^{\circ}\text{C}$, hold for 2 minutes, then ramp up to 250 $^{\circ}\text{C}$ at a rate of 10 $^{\circ}\text{C}/\text{min}$. Hold at 250 $^{\circ}\text{C}$ for 5 minutes.
 - Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
 - Split Ratio: 50:1.

- Data Analysis: The purity is calculated based on the relative peak area of the **methyl octanoate** peak compared to the total area of all peaks in the chromatogram (Area Percent method).

- $\text{Purity (\%)} = (\text{Area of Methyl Octanoate Peak} / \text{Total Area of All Peaks}) * 100$

Determination of Density using a Pycnometer

This protocol provides a precise measurement of the density of liquid **methyl octanoate**.

- Principle: Density is determined by measuring the mass of a known volume of the liquid. A pycnometer is a flask with a precisely known volume.
- Instrumentation:
 - Pycnometer (e.g., 10 mL or 25 mL Gay-Lussac type).
 - Analytical Balance (readable to ± 0.1 mg).
 - Constant Temperature Water Bath, set to the desired temperature (e.g., 20.0 °C or 25.0 °C).
- Method:
 - Calibration: Thoroughly clean and dry the pycnometer. Determine its mass when empty (m_{empty}).
 - Fill the pycnometer with deionized water of a known temperature (and thus known density, ρ_{water}). Place it in the constant temperature bath for 20 minutes to equilibrate.
 - Adjust the water level to the calibration mark, dry the exterior, and weigh the filled pycnometer (m_{water}).
 - Calculate the exact volume of the pycnometer: $V = (m_{\text{water}} - m_{\text{empty}}) / \rho_{\text{water}}$.
 - Sample Measurement: Empty and dry the calibrated pycnometer.

- Fill it with **methyl octanoate**, allow it to equilibrate to the target temperature in the water bath, adjust the level to the mark, dry the exterior, and weigh it (m_{sample}).
- Calculation: Calculate the density of the **methyl octanoate** (ρ_{sample}):
 - $\rho_{\text{sample}} = (m_{\text{sample}} - m_{\text{empty}}) / V$

Determination of Refractive Index using an Abbe Refractometer

This method measures how much light is bent, or refracted, when it enters the liquid sample.

- Principle: The refractive index is a fundamental physical property that is dependent on temperature and the wavelength of light. The standard is typically measured at 20 °C using the sodium D-line (589 nm).
- Instrumentation:
 - Abbe Refractometer.
 - Constant temperature circulator to maintain the prism temperature at 20.0 ± 0.1 °C.
 - Sodium vapor lamp or a white light source with a compensating prism.
- Method:
 - Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water ($n_D = 1.3330$ at 20 °C) or a certified reference standard.
 - Sample Application: Open the prisms of the refractometer. Place a few drops of **methyl octanoate** onto the surface of the lower prism.
 - Measurement: Close the prisms firmly. Allow 1-2 minutes for the sample to reach thermal equilibrium.
 - Looking through the eyepiece, adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

- If using a white light source, adjust the compensator to eliminate any color fringes.
- Read the refractive index value directly from the instrument's scale. Repeat the measurement 2-3 times and average the results.

Synthesis and Workflow Diagrams

Synthesis Pathway: Fischer Esterification

Methyl octanoate is commonly synthesized via the Fischer esterification of octanoic acid with methanol, using a strong acid as a catalyst.[1] This reversible reaction is driven to completion by using an excess of one reactant or by removing the water produced.

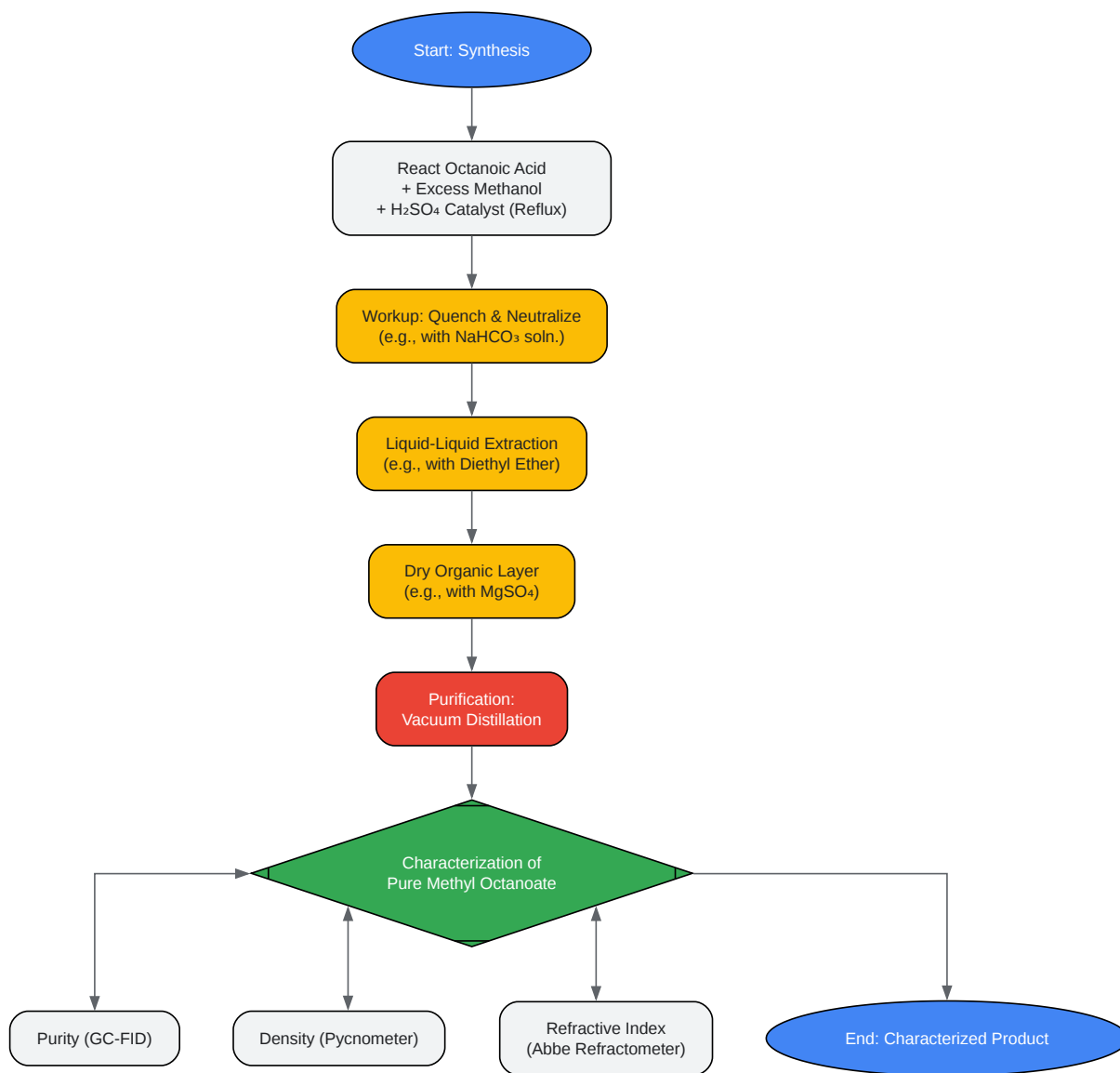


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Caption: Fischer esterification of octanoic acid and methanol.

Experimental Workflow: Synthesis to Characterization

The following diagram outlines a typical laboratory workflow for the synthesis, purification, and subsequent physicochemical characterization of **methyl octanoate**.



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Caption: Synthesis, purification, and characterization workflow.

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